(6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For example, starting with a halogenated pyridine, a lithium-halogen exchange can be performed using an organolithium reagent, followed by the addition of a boron source such as trimethyl borate .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Suzuki-Miyaura Cross-Coupling: The major product is a biaryl or vinyl-aryl compound.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
(6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the amino group on the pyridine ring.
6-Morpholinopyridin-3-ylboronic acid: Contains a morpholine group instead of an amino group.
2,6-Difluoropyridin-3-ylboronic acid: Contains fluorine atoms on the pyridine ring.
Uniqueness: (6-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid is unique due to the presence of the amino group on the pyridine ring, which can participate in additional chemical reactions and interactions, enhancing its versatility in synthetic applications .
Properties
Molecular Formula |
C8H13BN2O2 |
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Molecular Weight |
180.01 g/mol |
IUPAC Name |
[6-(2-aminopropan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-8(2,10)7-4-3-6(5-11-7)9(12)13/h3-5,12-13H,10H2,1-2H3 |
InChI Key |
RBSIWMHQKSVBML-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C(C)(C)N)(O)O |
Origin of Product |
United States |
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